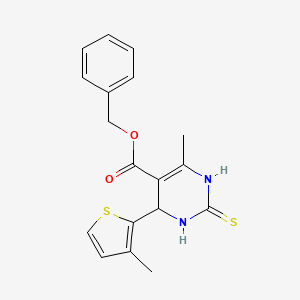

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Description

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a benzyl ester group at position 5, a methyl substituent at position 4, and a 3-methylthiophen-2-yl moiety at position 4. DHPMs are structurally related to the products of the Biginelli reaction and are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity . The combination of a thiophene heterocycle and a benzyl ester in this compound suggests unique electronic and steric properties compared to simpler DHPM analogs.

Properties

IUPAC Name |

benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-11-8-9-24-16(11)15-14(12(2)19-18(23)20-15)17(21)22-10-13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDCJSAEXXLQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methyl-6-(3-methylthiophen-2-yl)-2-thiouracil and benzyl chloroformate in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the benzyl group can lead to the formation of different benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of dihydropyrimidines, including Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Dihydropyrimidine derivatives are known to modulate inflammatory pathways, and studies have shown that this specific compound can reduce inflammation markers in vitro. This opens avenues for its use in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of related dihydropyrimidines. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its potential as a lead compound in cancer therapy .

Materials Science

Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure may impart desirable properties such as thermal stability and mechanical strength to polymers. Research into thiophene-based polymers indicates their utility in electronic applications such as organic photovoltaics and sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thiophene and pyrimidine rings suggests potential interactions with nucleic acids or proteins, which could influence cellular processes such as DNA replication or protein synthesis. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Dihydropyrimidine Core

The structural diversity of DHPM derivatives primarily arises from substitutions at positions 4, 5, and 5. Below is a comparative analysis of key analogs:

Biological Activity

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate (CAS No. 331454-68-3) is a heterocyclic compound that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a benzyl group, a methyl group, and a thiophenyl moiety, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thioxo-pyrimidines have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies suggest that such compounds can inhibit enzymes involved in DNA synthesis and repair, particularly targeting dihydrofolate reductase (DHFR), which is crucial in nucleotide biosynthesis. By inhibiting DHFR, these compounds may effectively suppress cancer cell proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DHFR, disrupting nucleotide synthesis.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cancer progression by modulating the activity of specific receptors or enzymes involved in these processes .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that thioxo-pyrimidines exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Anticancer Research : Research involving structural analogs revealed that certain derivatives effectively inhibited cancer cell lines in vitro, with IC50 values indicating potent activity against various cancer types .

Q & A

What are the established synthetic routes for Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-component reactions (MCRs) such as the Biginelli reaction, which involves condensation of a β-keto ester (e.g., benzyl acetoacetate), a thiourea derivative, and 3-methylthiophene-2-carbaldehyde under acidic conditions. Key steps include:

- Reflux conditions : Use of ethanol or acetic acid as solvent with catalytic HCl or Lewis acids (e.g., CuCl₂) to accelerate cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures to isolate the product .

- Yield optimization : Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating .

How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., distinguishing dihydropyrimidine ring protons from thiophene substituents). 2D techniques (COSY, HSQC) resolve overlapping signals in complex spectra .

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) to determine absolute configuration and hydrogen-bonding patterns .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

What strategies are employed to optimize reaction yields and purity during synthesis?

Advanced Research Focus:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiourea derivatives, while protic solvents (e.g., ethanol) improve cyclization kinetics .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can increase regioselectivity and reduce side reactions .

- In-situ monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent degradation .

How are contradictions in spectroscopic or crystallographic data resolved?

Advanced Research Focus:

- Dynamic NMR : Variable-temperature NMR identifies conformational exchange broadening in the dihydropyrimidine ring .

- Twinned crystals : SHELXL refinement with HKLF5 format handles twinning in X-ray data, improving R-factor accuracy .

- DFT calculations : Computational modeling (e.g., Gaussian) predicts NMR chemical shifts or crystal packing discrepancies .

What methodologies are used to evaluate the compound’s biological activity?

Advanced Research Focus:

- Enzyme inhibition assays : Target-specific screens (e.g., microbial dihydrofolate reductase) with IC₅₀ determination via spectrophotometry .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding interactions with active sites (e.g., bacterial DNA gyrase) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves to assess selectivity .

How is regioselectivity controlled during functionalization of the dihydropyrimidine core?

Advanced Research Focus:

- Protecting groups : Benzyl or tert-butyldiphenylsilyl (TBDPS) groups shield reactive sites (e.g., NH of pyrimidine) during alkylation/halogenation .

- Electrophilic substitution : Directed ortho-metalation (DoM) with LDA/ZnCl₂ ensures precise substitution on the thiophene ring .

What are the degradation pathways of this compound under physiological conditions?

Advanced Research Focus:

- Forced degradation studies : Acid/alkali hydrolysis (0.1M HCl/NaOH at 37°C) followed by HPLC-MS identifies hydrolytically labile groups (e.g., ester linkages) .

- Oxidative stability : H₂O₂ or radical initiators (AIBN) test susceptibility of the thiol group to oxidation .

- Metabolite profiling : Liver microsome assays (CYP450 enzymes) detect phase I/II metabolites via LC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.